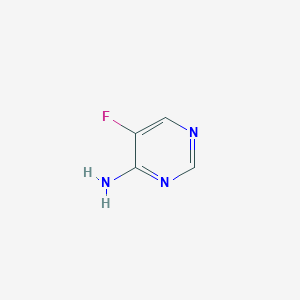5-Fluoropyrimidin-4-amine
CAS No.: 811450-26-7
Cat. No.: VC2003556
Molecular Formula: C4H4FN3
Molecular Weight: 113.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 811450-26-7 |
|---|---|
| Molecular Formula | C4H4FN3 |
| Molecular Weight | 113.09 g/mol |
| IUPAC Name | 5-fluoropyrimidin-4-amine |
| Standard InChI | InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) |
| Standard InChI Key | PKZMNMQCFNJXEH-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC=N1)N)F |
| Canonical SMILES | C1=C(C(=NC=N1)N)F |
Introduction
Chemical Structure and Properties
5-Fluoropyrimidin-4-amine is a heterocyclic compound consisting of a pyrimidine ring with fluorine substitution at position 5 and an amino group at position 4. Its structural features make it valuable in medicinal chemistry and pharmaceutical research.
Basic Properties
| Property | Value |
|---|---|
| Chemical Formula | C4H4FN3 |
| Molecular Weight | 113.09 g/mol |
| CAS Number | 811450-26-7 |
| IUPAC Name | 5-fluoropyrimidin-4-amine |
| Appearance | White to light yellow crystalline powder |
| European Community (EC) Number | 814-238-5 |
Physical Properties
While complete physical property data is limited in scientific literature, several predicted and experimental values have been documented:
| Property | Value |
|---|---|
| Melting Point | Not specifically reported for this compound |
| Solubility | Soluble in organic solvents like dimethylformamide |
| Storage Conditions | Keep in dark place, inert atmosphere, freezer storage below -20°C |
Synthesis Methods
Several methods for synthesizing 5-fluoropyrimidin-4-amine have been reported in the literature, with the most common approach involving nucleophilic substitution reactions.
Synthesis from 4-chloro-5-fluoropyrimidine
The most direct synthetic route involves the reaction of 4-chloro-5-fluoropyrimidine with ammonia:
A mixture of 4-chloro-5-fluoropyrimidine (200 mg, 1.509 mmol) and ammonia (3.3 ml, 45.3 mmol) in methanol (580 μl) is heated to 110°C in a microwave reactor for 30 minutes. After filtration and drying, 5-fluoro-4-pyrimidinamine is obtained as a white solid with a yield of 58% .
Alternative Synthesis Pathway
An alternative synthetic pathway utilizes potassium-(Z)-2-cyano-2-fluoroethenolate:
The reaction of formamidine hydrochloride (242 mg, 3.0 mmol) with potassium-(Z)-2-cyano-2-fluoroethenolate (188 mg, 1.5 mmol) in dry methanol under argon atmosphere, stirred for 16 hours at room temperature, yields 5-fluoropyrimidin-4-amine with 85% yield .
Spectroscopic Characterization
Comprehensive spectroscopic data is essential for confirming the structure and purity of 5-fluoropyrimidin-4-amine.
Nuclear Magnetic Resonance (NMR) Data
| Spectrum Type | Chemical Shifts and Coupling Constants |
|---|---|
| ¹H-NMR (300 MHz, [D6]DMSO) | δ/ppm = 7.99 (d, 1H, J = 3.9 Hz, H-6), 7.11 (s, 2H, NH₂) |
| ¹³C-NMR (75 MHz, [D6]DMSO) | δ/ppm = 158.6 (d, J = 6.5 Hz, C-2), 153.4 (d, J = 10.9 Hz, C-4), 144.4 (d, J = 253.9 Hz, C-5), 139.5 (d, J = 17.0 Hz, C-6) |
| ¹⁹F-NMR (282 MHz, [D6]DMSO) | δ/ppm = –171.3 (d, J = 3.9 Hz) |
Mass Spectrometry Data
Mass spectrometry analysis shows:
Infrared Spectroscopy Data
IR (ATR): 𝜈̅ [cm⁻¹] = 3317, 2989, 2179, 1604, 1433, 1208, 774, 566
Applications in Research and Development
5-Fluoropyrimidin-4-amine has emerged as an important building block in various research areas, particularly in medicinal chemistry and pharmaceutical development.
Pharmaceutical Applications
The compound serves as a key intermediate in the synthesis of various biologically active molecules, including:
-
Potential kinase inhibitors, especially in the development of compounds targeting various protein kinases
-
Starting material for more complex fluorinated pyrimidine derivatives with potential therapeutic properties
Structural Modifications
Researchers have explored various structural modifications of 5-fluoropyrimidin-4-amine to develop compounds with enhanced biological activities:
| Position Modified | Types of Modifications | Potential Applications |
|---|---|---|
| 2-position | Introduction of alkyl, aryl, or heterocyclic groups | Kinase inhibitors, anticancer agents |
| 4-amino group | Acylation, alkylation | Improved pharmacokinetic properties |
| 5-fluoro group | Replacement with other halogens | Modified receptor binding profiles |
Related Compounds
Several structural analogs of 5-fluoropyrimidin-4-amine have been studied for their unique properties and applications.
Structural Variants
Comparative Properties
The addition or alteration of substituents significantly impacts the chemical and biological properties of these compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume